molecular formula C12H11N B584857 Diphenyl-D10-amine CAS No. 37055-51-9

Diphenyl-D10-amine

Cat. No.: B584857
CAS No.: 37055-51-9
M. Wt: 179.288
InChI Key: DMBHHRLKUKUOEG-LHNTUAQVSA-N
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Description

Diphenyl-D10-amine (CAS 37055-51-9) is a deuterated derivative of diphenylamine, where ten hydrogen atoms are replaced with deuterium. Its molecular formula is C12HD10N, with a molecular weight of 179.3 g/mol . This isotopic labeling significantly alters its physical and spectroscopic properties, making it invaluable in analytical chemistry. It is primarily used as a reference standard for analytical method validation (AMV), quality control (QC) in pharmaceutical production (e.g., Abbreviated New Drug Applications (ANDAs)), and traceability against pharmacopeial standards (USP/EP) . The compound is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure compliance with regulatory guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl-D10-amine can be synthesized through the reaction of aniline with deuterated benzene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the incorporation of deuterium atoms into the diphenylamine structure. Another method involves the reaction of diphenylamine with deuterated sulfuric acid, which also requires high temperatures to ensure the complete exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can withstand high temperatures and pressures. The reaction mixture is continuously monitored to ensure the complete incorporation of deuterium atoms. The final product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diphenyl-D10-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylamine oxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine, and the reactions are conducted under controlled temperatures to prevent unwanted side reactions.

Major Products

    Oxidation: Diphenylamine oxide.

    Reduction: Various amine derivatives.

    Substitution: Halogenated this compound compounds.

Scientific Research Applications

Diphenyl-D10-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Pharmaceutical Research: Employed in the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.

    Materials Science: Used in the development of new materials with enhanced stability and performance, particularly in high-temperature applications.

    Environmental Science: Utilized in the study of environmental pollutants and their degradation pathways.

Mechanism of Action

The mechanism of action of diphenyl-D10-amine involves the interaction of its deuterium atoms with various molecular targets. The presence of deuterium atoms can alter the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated counterpart. The compound can act as a hydrogen donor or acceptor in various chemical reactions, influencing the overall reaction kinetics and outcomes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Data Table: Key Properties of Diphenyl-D10-amine and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Safety Information
This compound 37055-51-9 C12HD10N 179.3 Analytical standards, QC in pharma Non-hazardous transport
Diphenylamine (unlabeled) 122-39-4 C12H11N 169.23 Antioxidant, stabilizer, dyes EC 204-539-4; unclassified hazards
Diphenylamine hydrochloride 537-67-7 (C6H5)2NH·HCl 205.68 Chemical synthesis, intermediates Hazardous (PRTR 1-203)
Diethyl-d10-amine HCl 285132-87-8 C4D10HN·ClH 119.66 Stable isotope labeling, research Non-hazardous (handled as neat)
Dimethyl lauryl amine 112-18-5 C14H31N 213.45* Polymer additive UN2735; corrosive

*Calculated molecular weight based on formula C14H31N.

Structural and Functional Analysis

Diphenylamine (Unlabeled)

  • Structure : Two phenyl groups attached to an amine (-NH-).
  • Key Differences : The absence of deuterium results in a lower molecular weight (169.23 vs. 179.3) and distinct NMR/MS profiles. Used in industrial applications (e.g., stabilizers for explosives) but lacks the isotopic precision required for advanced analytical applications .

Diphenylamine Hydrochloride

  • Structure : Protonated form of diphenylamine with a chloride counterion.
  • Key Differences : The hydrochloride salt enhances solubility in polar solvents, making it useful in synthesis. However, it is classified as hazardous (PRTR 1-203) due to reactivity and toxicity risks .

Diethyl-d10-amine HCl

  • Structure : Deuterated diethylamine with a hydrochloride group.
  • Key Differences : Shorter alkyl chains and full deuteration (10 deuteriums) make it suitable for metabolic studies and isotopic tracing. Its lower molecular weight (119.66) facilitates use in mass spectrometry .

Dimethyl Lauryl Amine

  • Structure : Long-chain alkyl amine (C14) with dimethyl substitution.
  • Key Differences: Bulkier structure (C14H31N) and non-aromatic nature limit its use to industrial polymer additives. Classified as corrosive (UN2735) .

Biological Activity

Diphenyl-D10-amine, a deuterated derivative of diphenylamine (DPA), has garnered attention for its potential biological activities, particularly in antimicrobial and pharmaceutical applications. This article delves into the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

This compound (C12H11N) features two phenyl groups attached to a nitrogen atom, with deuterium substituents enhancing its stability and providing unique analytical properties. The incorporation of deuterium can influence the compound's reactivity and biological interactions.

Synthesis of this compound Derivatives

Research has shown that various derivatives of DPA can be synthesized through reactions such as chloroacetylation and hydrazinylation. For instance, a study synthesized 2-hydrazino-N,N-diphenylacetamide derivatives, which were then evaluated for their antimicrobial properties. The synthesized compounds demonstrated significant antibacterial and antifungal activities against various strains, indicating the potential of DPA derivatives as therapeutic agents .

Antimicrobial Properties

This compound and its derivatives have been extensively studied for their antimicrobial activities. A notable study reported that specific derivatives exhibited remarkable efficacy against bacterial strains such as Bacillus pumilis, Bacillus subtilis, and Escherichia coli. The compound 2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide showed the highest antifungal activity against Rhizopus oryzae and Aspergillus niger at a concentration of 1 mg/ml, outperforming standard antibiotics like chloramphenicol .

The mechanism by which DPA derivatives exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The presence of electron-donating groups in the structure enhances their activity by increasing lipophilicity, which facilitates better membrane penetration .

Case Studies

  • Antimicrobial Activity Assessment :
    • Study : A series of DPA derivatives were tested against multiple microbial strains.
    • Findings : Compounds A1 (2-(2-benzylidenehydrazinyl)-N,N-diphenylacetamide) showed significant inhibition against fungal strains, while others demonstrated varying levels of antibacterial activity.
    • : The study highlighted the potential of DPA derivatives as effective antimicrobial agents with fewer side effects compared to traditional antibiotics .
  • Pharmaceutical Applications :
    • Research Focus : Investigating the role of DPA in promoting osteoblast differentiation.
    • Results : Certain diphenylamine derivatives were found to enhance bone formation markers in vitro, suggesting potential applications in osteoporosis treatment .

Safety and Toxicology

While this compound exhibits promising biological activity, safety assessments are crucial. The compound is noted to cause serious eye damage and may pose risks to fertility or fetal development according to safety data sheets. Comprehensive toxicological evaluations are essential before clinical applications can be considered .

Q & A

Q. Basic: What are the recommended synthetic routes and characterization methods for Diphenyl-D10-amine?

Answer:
this compound (CAS 37055-51-9) is synthesized via deuteration of diphenylamine, typically through catalytic exchange or isotopic labeling techniques. Key steps include:

  • Deuteration : Hydrogen-deuterium exchange under controlled conditions using deuterated solvents (e.g., D₂O) or catalysts to replace all ten hydrogen atoms in the phenyl rings .
  • Purification : Chromatographic methods (HPLC) or recrystallization to achieve ≥98% isotopic purity .

Characterization Methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms deuterium incorporation by absence of proton signals in aromatic regions. ¹³C NMR verifies structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks at m/z 179.3 (C₁₂HD₁₀N), ensuring isotopic enrichment .
  • Liquid Chromatography (LC) : Validates purity and quantifies non-deuterated impurities .

Q. Basic: How can researchers verify isotopic purity and deuterium distribution in this compound?

Answer:
Isotopic purity is critical for reproducibility in tracer studies. Methodological approaches include:

  • Mass Spectrometry : Isotopic enrichment is quantified via isotopic abundance ratios (e.g., D/H) using HRMS or isotope ratio mass spectrometry (IRMS) .
  • LC-MS/MS : Couples separation with isotopic pattern analysis to detect residual non-deuterated diphenylamine (<2%) .
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies C-D stretching vibrations (~2200 cm⁻¹) absent in non-deuterated analogs .

Q. Advanced: What experimental design considerations are critical when using this compound as an internal standard in analytical chemistry?

Answer:

  • Matrix Compatibility : Validate compatibility with the sample matrix (e.g., biological fluids, environmental samples) to avoid ion suppression/enhancement in LC-MS .
  • Deuterium Isotope Effects : Account for slight retention time shifts in chromatography due to C-D bonds’ lower polarizability compared to C-H .
  • Calibration Curves : Use deuterated and non-deuterated standards in parallel to correct for isotopic interference .

Q. Advanced: How do deuterium kinetic isotope effects (KIEs) influence reaction pathways in studies involving this compound?

Answer:
Deuterium substitution alters reaction kinetics due to differences in bond dissociation energies (C-D vs. C-H). For example:

  • Degradation Studies : In oxidative environments, this compound exhibits slower degradation rates (KIE ~2–3) compared to non-deuterated analogs, affecting half-life calculations .
  • Mechanistic Probes : Use KIEs to identify rate-determining steps (e.g., hydrogen abstraction vs. electron transfer) in photochemical or catalytic reactions .

Q. Basic: What are the stability and storage guidelines for this compound in laboratory settings?

Answer:

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic absorption .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to minimize oxidation. Avoid prolonged exposure to air or moisture .
  • Stability Monitoring : Regular LC-MS checks (every 6 months) to detect decomposition products (e.g., nitroso derivatives) .

Q. Advanced: How can this compound be applied in metabolic tracing and pharmacokinetic studies?

Answer:

  • Isotope Tracing : Use as a stable isotope-labeled tracer in mass spectrometry to track metabolic pathways (e.g., amine oxidation in hepatic microsomes) .
  • Pharmacokinetics : Co-administer deuterated and non-deuterated forms to distinguish endogenous vs. exogenous metabolites in bioavailability studies .

Q. Advanced: How should researchers address contradictory data arising from deuterium substitution in comparative studies?

Answer:

  • Control Experiments : Include both deuterated and non-deuterated analogs in parallel assays to isolate isotope-specific effects .
  • Statistical Modeling : Apply multivariate analysis (e.g., ANOVA) to differentiate experimental noise from true isotopic effects .
  • Cross-Validation : Replicate results using alternative techniques (e.g., Raman spectroscopy for structural confirmation) .

Q. Advanced: What strategies optimize synthetic yields of this compound for high-throughput applications?

Answer:

  • Catalytic Optimization : Use Pd/C or Raney nickel in deuterated solvents to enhance H-D exchange efficiency (>95%) .
  • Flow Chemistry : Continuous deuteration reactors improve reaction control and scalability .
  • In-line Analytics : Real-time FTIR or MS monitoring to terminate reactions at peak isotopic purity .

Properties

IUPAC Name

2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBHHRLKUKUOEG-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The acetanilide II (13.5 g), the particular aromatic bromide III (25 g), potassium carbonate (13.2 g) and copper iodide (1.9 g) were heated (190° C.) and stirred overnight. After cooling to room temperature toluene was added and the precipitate filtered. The solution was concentrated and the excess of bromide removed by distillation under reduced pressure. The residue was dissolved in ethanol (200 ml), potassium hydroxide (10.3 g) was added and the mixture refluxed overnight. Ethanol was evaporated, the residue dissolved in dichloromethane, and washed with brine. The organic layer was dried over MgSO4 and concentrated to obtain the crude diphenyl amine.
Quantity
13.5 g
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reactant
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aromatic bromide
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25 g
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reactant
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13.2 g
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1.9 g
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Synthesis routes and methods II

Procedure details

According to general procedure B, chlorobenzene (57 mg, 0.50 mmol) reacted with aniline (48 mg, 0.50 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. to give the title compound (73 mg, 86%) as a white solid. The coupling reaction of bromobenzene (158 mg, 1.00 mmol) with aniline (93 mg, 1.00mmol) occurred at room temperature over 4 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 to give the title compound (166 mg, 98%): 1H-NMR (400 MHz, CDCl3): δ 7.34 (t, 4H, J=7.8 Hz and 7.5 Hz), 7.14 (d, 4H, J=8.7 Hz), 7.00 (t, 2H, J=7.2 and 7.5 Hz), 5.74 (bs, 1H). 13C{1H}-NMR (100 MHz, CDCl3): δ 143.09, 129.32, 120.97, 117.78. GC/MS(EI): m/z 169 (M+).
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
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0 (± 1) mol
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Yield
98%

Synthesis routes and methods III

Procedure details

According to general procedure B, chlorobenzene (57 mg, 0.50 mmol) reacted with aniline (48 mg, 0.50 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. to give the title compound (73 mg, 86%) as a white solid. The coupling reaction of bromobenzene (158 mg, 1.00 mmol) with aniline (93 mg, 1.00mmol) occurred at room temperature over 4 h using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 to give the title compound (166 mg, 98%): 1H-NMR (400 MHz, CDCl3): δ 7.34 (t, 4H, J=7.8 Hz and 7.5 Hz), 7.14 (d, 4H, J=8.7 Hz), 7.00 (t, 2H, J=7.2 and 7.5 Hz), 5.74 (bs, 1H). 13C{1H}-NMR (100 MHz, CDCl3): δ 143.09, 129.32, 120.97, 117.78. GC/MS(EI): m/z 169 (M+).
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
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0 (± 1) mol
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reactant
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Quantity
59 mg
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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catalyst
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Yield
86%

Synthesis routes and methods IV

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Synthesis routes and methods V

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